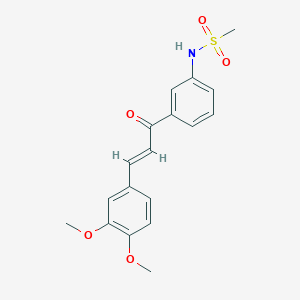
(E)-N-(3-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(3-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H19NO5S and its molecular weight is 361.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-(3-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a methanesulfonamide group attached to a phenyl ring with an acrylamide linkage and methoxy substituents, which are critical for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Wadsworth-Emmons Reaction : This method utilizes phosphonate esters to form the acrylamide moiety.
- Friedel-Crafts Acylation : This reaction introduces the methoxy groups onto the aromatic rings.
- Sulfonamide Formation : The final step usually involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide bond.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related methanesulfonamide derivatives have shown:
- Induction of Apoptosis : These compounds can induce programmed cell death in various cancer cell lines by activating intrinsic apoptotic pathways.
- Inhibition of Tumor Growth : In vivo studies have demonstrated a reduction in tumor size and proliferation rates when treated with related compounds.
The proposed mechanisms through which these compounds exert their effects include:
- Inhibition of Protein Kinases : Many sulfonamide derivatives inhibit key kinases involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels, leading to oxidative stress and subsequent cell death.
Research Findings
A comprehensive review of recent literature reveals several key findings regarding the biological activity of this compound:
- Cell Viability Studies : In vitro assays show that this compound significantly reduces cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- DNA Damage Assessment : The compound has been shown to induce DNA damage, as evidenced by increased levels of phosphorylated histone H2AX, a marker for DNA double-strand breaks.
- Antioxidant Activity : Preliminary studies suggest that it may also possess antioxidant properties, helping to mitigate oxidative damage in normal cells.
Data Table: Biological Activity Summary
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the effects of related sulfonamides on tumor-bearing mice. The results indicated a significant reduction in tumor weight and improved survival rates among treated groups compared to controls.
Case Study 2: Mechanistic Insights
Research conducted on the cellular mechanisms revealed that treatment with this compound leads to increased ROS production and activation of caspase pathways, corroborating its role as an anticancer agent.
Eigenschaften
IUPAC Name |
N-[3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-23-17-10-8-13(11-18(17)24-2)7-9-16(20)14-5-4-6-15(12-14)19-25(3,21)22/h4-12,19H,1-3H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUYTGJMHCVBNU-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)NS(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)NS(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














